4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine
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Overview
Description
4-[2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Biological Activity
- A series of compounds including variations of the quinazolinone structure have been synthesized, showcasing antipsychotic and anticonvulsant activities, contributing to the understanding of neuroactive substances (Kaur, Saxena, & Kumar, 2010).
Imaging Applications
- N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, a compound similar in structure, has been synthesized for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography, demonstrating the potential of quinazolinone derivatives in medical imaging (Holt et al., 2006).
Cytotoxicity and Molecular Docking
- 5-styryltetrazolo[1,5-c]quinazolines substituted at the 9-position with a 4-fluorophenyl ring, structurally similar to the compound , have been evaluated for cytotoxicity against human breast adenocarcinoma and cervical cancer cells, showcasing the potential of quinazolinone derivatives in cancer research (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Antimicrobial Activity
- Novel quinazolin-4(3H)-one derivatives have shown significant antimicrobial activity, indicating the potential of quinazolinone compounds in developing new antimicrobial agents (Raval, Desai, & Desai, 2012).
Antiviral Properties
- Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives have exhibited antiviral activities against respiratory and biodefense viruses, demonstrating the relevance of quinazolinone compounds in antiviral research (Selvam et al., 2007).
properties
Molecular Formula |
C20H21FN4O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine |
InChI |
InChI=1S/C20H21FN4O/c21-15-5-3-4-14(12-15)18-13-19-22-17-7-2-1-6-16(17)20(25(19)23-18)24-8-10-26-11-9-24/h3-5,12-13H,1-2,6-11H2 |
InChI Key |
LIKGABHWCKZCMD-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC(=NN3C(=C2C1)N4CCOCC4)C5=CC(=CC=C5)F |
Canonical SMILES |
C1CCC2=NC3=CC(=NN3C(=C2C1)N4CCOCC4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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